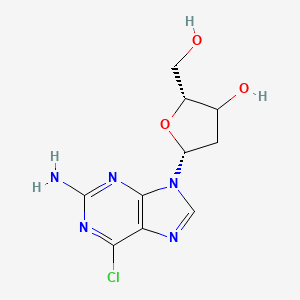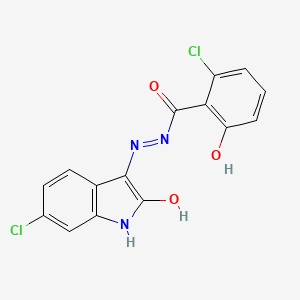
D-talose-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-talose-1-13C: is a carbon isotope-labeled compound of D-talose, a rare aldohexose sugar. The compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) studies and glucose metabolism pathway analysis. The labeling with carbon-13 isotope allows researchers to trace and identify chemical reactions and metabolic pathways in organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-talose-1-13C is typically achieved through chemical synthesis. An appropriate starting material, such as D-xylose, is reacted with a carbon-13 isotopically labeled compound. The specific preparation method may vary depending on the purpose of the study and the experimental conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound generally involves standard laboratory procedures. The compound is synthesized in controlled environments to ensure the purity and accuracy of the isotope labeling .
Chemical Reactions Analysis
Types of Reactions: D-talose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but may involve reagents like thionyl chloride or acetic anhydride.
Major Products: The major products formed from these reactions include various derivatives of D-talose, such as D-talonic acid (oxidation product) and D-talitol (reduction product).
Scientific Research Applications
Chemistry: D-talose-1-13C is used in NMR spectroscopy to study the structure and dynamics of molecules. The carbon-13 labeling provides detailed information about the molecular environment and interactions .
Biology: In biological research, this compound is used to trace metabolic pathways. It helps in understanding the metabolism of sugars and the role of specific enzymes in these processes .
Medicine: The compound is used in medical research to study glucose metabolism and related disorders. It aids in the development of diagnostic tools and therapeutic strategies for diseases like diabetes .
Industry: this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of complex molecules and the study of reaction mechanisms .
Mechanism of Action
D-talose-1-13C exerts its effects by incorporating the carbon-13 isotope into the molecular structure of D-talose. This labeling allows researchers to track the compound through various chemical reactions and metabolic pathways. The molecular targets and pathways involved include enzymes and intermediates in glucose metabolism .
Comparison with Similar Compounds
- D-glucose-1-13C
- D-galactose-1-13C
- D-mannose-1-13C
Comparison: D-talose-1-13C is unique due to its specific structure and labeling. While similar compounds like D-glucose-1-13C and D-galactose-1-13C are also used in metabolic studies, this compound provides distinct insights into the metabolism of rare sugars. Its unique properties make it valuable for specialized research applications .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-QXESHIHCSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


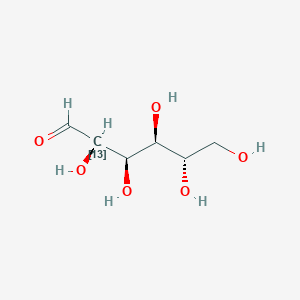
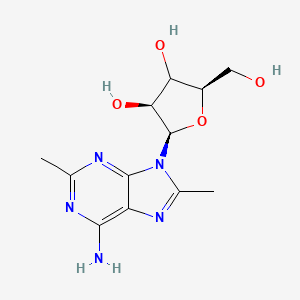

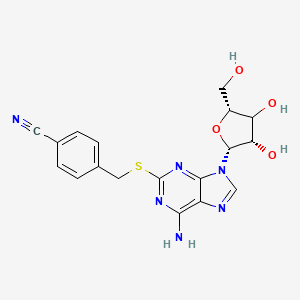
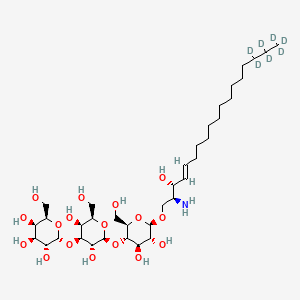
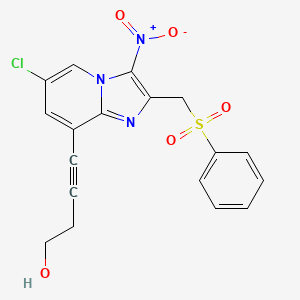
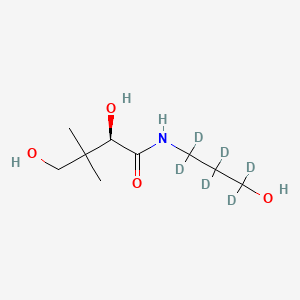
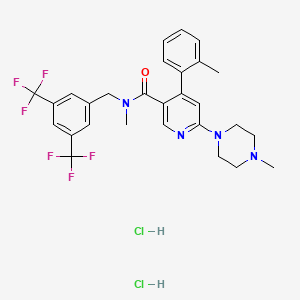
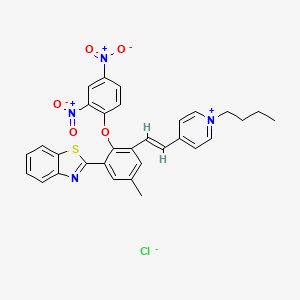

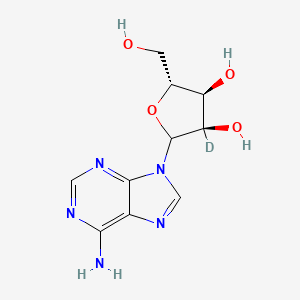
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
